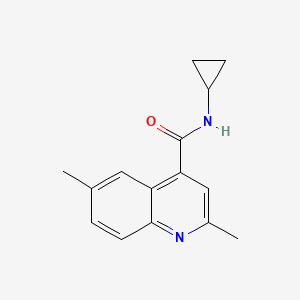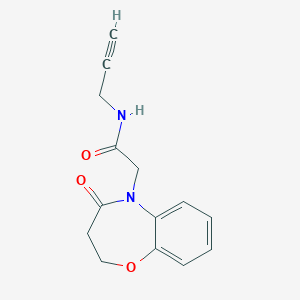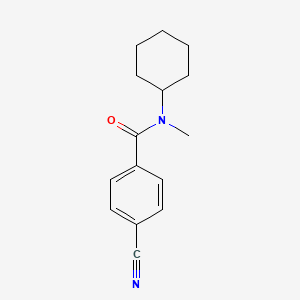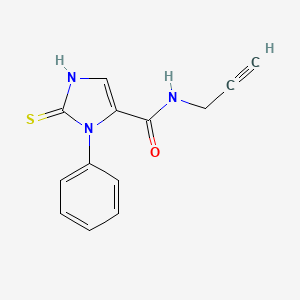
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of the enzyme known as gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. The inhibition of this enzyme results in an increase in GABA levels in the brain, which has been shown to have a range of potential therapeutic applications.
作用机制
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. By inhibiting this enzyme, N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide increases the levels of GABA in the brain, which has been shown to have a range of potential therapeutic applications.
Biochemical and Physiological Effects:
The increase in GABA levels resulting from the inhibition of GABA aminotransferase by N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. These effects include anticonvulsant activity, anxiolytic effects, and potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders.
实验室实验的优点和局限性
One of the main advantages of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide for lab experiments is its potency as an inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain and the potential therapeutic applications of GABA modulation. However, one limitation of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are numerous potential future directions for research on N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide. These include further studies on its potential therapeutic applications in the treatment of epilepsy, addiction, depression, and other neurological disorders. Additionally, there is potential for the development of new compounds based on N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide that may have improved efficacy and reduced toxicity. Further research is also needed to fully understand the biochemical and physiological effects of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide and its potential interactions with other compounds and neurotransmitters in the brain.
合成方法
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with pyrazin-2-ylpiperidine-3-carboxylic acid, followed by the addition of a carbodiimide coupling agent. Alternatively, N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide can be synthesized through the reaction of 4-chloroaniline with 2-pyrazinecarboxylic acid, followed by the addition of piperidine-3-carboxylic acid and a carbodiimide coupling agent.
科学研究应用
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications in the treatment of epilepsy and other neurological disorders. Studies have shown that N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide is a potent inhibitor of GABA aminotransferase, which results in an increase in GABA levels in the brain. This increase in GABA levels has been shown to have anticonvulsant effects, making N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide a potential treatment option for epilepsy.
属性
IUPAC Name |
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-5-14(6-4-13)20-16(22)12-2-1-9-21(11-12)15-10-18-7-8-19-15/h3-8,10,12H,1-2,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURSWGMUWBRLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)





![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)